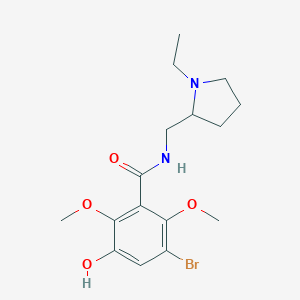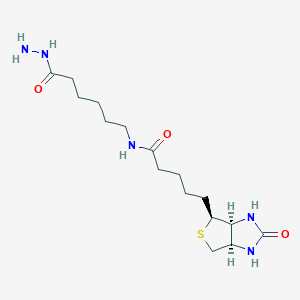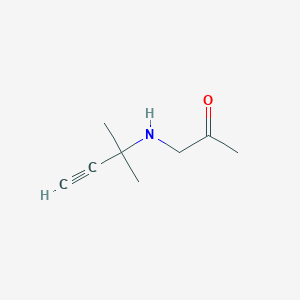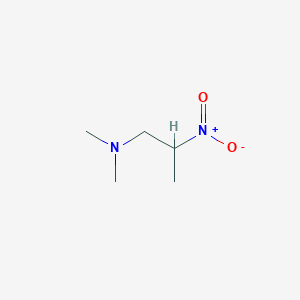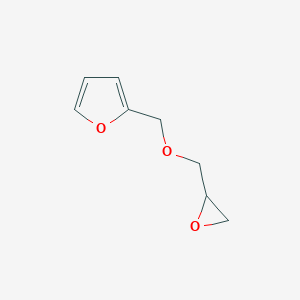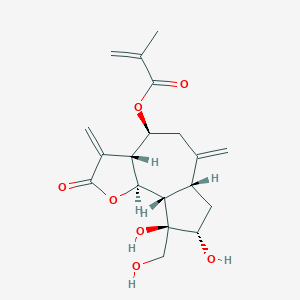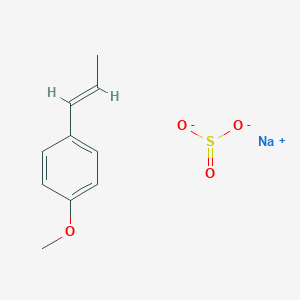
Quinconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinconazole is a chemical compound that belongs to the group of triazole fungicides. It is widely used in agriculture for the control of various fungal diseases in crops such as cereals, fruits, vegetables, and ornamentals. Quinconazole is also used in the pharmaceutical industry as an intermediate for the synthesis of other chemical compounds.
Aplicaciones Científicas De Investigación
Quinconazole has been extensively studied for its antifungal activity and its potential use as a pharmaceutical intermediate. In agricultural research, Quinconazole has been shown to effectively control various fungal diseases in crops such as wheat, barley, rice, and maize. In addition, Quinconazole has been found to be effective against plant pathogenic fungi such as Fusarium oxysporum and Botrytis cinerea.
Mecanismo De Acción
Quinconazole acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately cell death. Quinconazole also inhibits the activity of the cytochrome P450 enzymes, which are essential for the metabolism of many fungal toxins.
Biochemical and Physiological Effects:
Quinconazole has been shown to have a range of biochemical and physiological effects on plants. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect plants from oxidative stress. Quinconazole has also been shown to enhance the activity of photosynthetic enzymes, leading to increased photosynthetic efficiency and improved plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Quinconazole in lab experiments is its broad-spectrum activity against a range of fungal pathogens. Quinconazole is also relatively easy to use and has a low toxicity profile. However, Quinconazole can be expensive to produce and may have limited availability in certain regions.
Direcciones Futuras
There are several potential future directions for research on Quinconazole. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its environmental impact. Another area of research is the investigation of Quinconazole's potential as a pharmaceutical intermediate, particularly for the development of new antifungal drugs. Additionally, further studies are needed to better understand the biochemical and physiological effects of Quinconazole on plants and to identify potential applications in agriculture and horticulture.
Métodos De Síntesis
Quinconazole can be synthesized by the condensation of 2,4-dichlorobenzonitrile with 1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield Quinconazole.
Propiedades
Número CAS |
103970-75-8 |
|---|---|
Fórmula molecular |
C16H9Cl2N5O |
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)quinazolin-4-one |
InChI |
InChI=1S/C16H9Cl2N5O/c17-10-5-6-14(12(18)7-10)23-15(24)11-3-1-2-4-13(11)21-16(23)22-9-19-8-20-22/h1-9H |
Clave InChI |
OVFHHJZHXHZIHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Otros números CAS |
103970-75-8 |
Sinónimos |
Quinconazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




